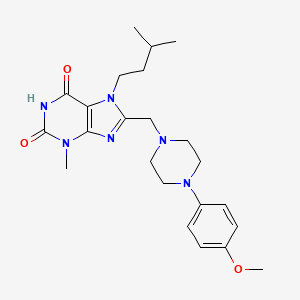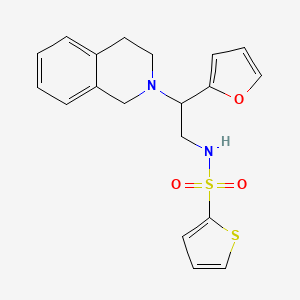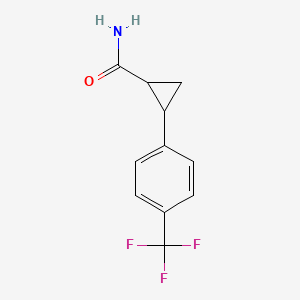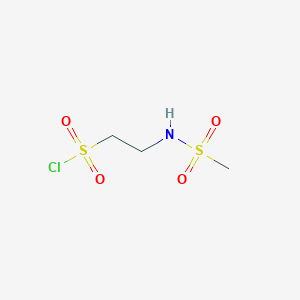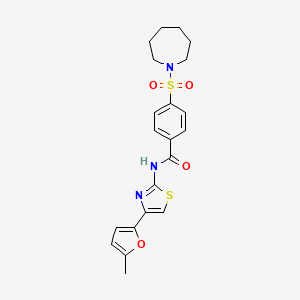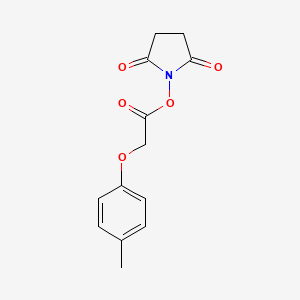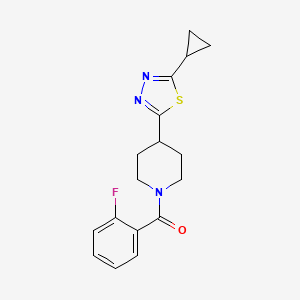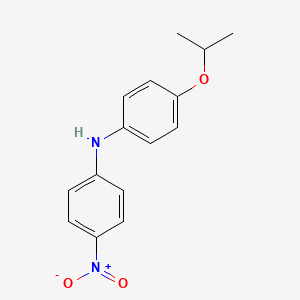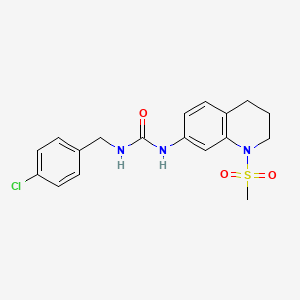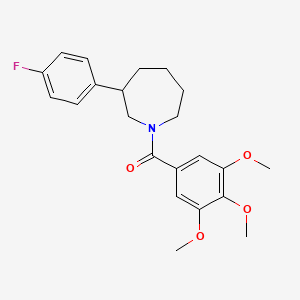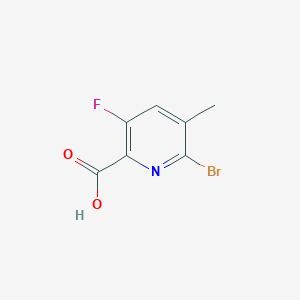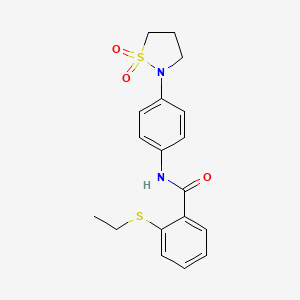
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide, also known as ERW1041E, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique structure and properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide and its derivatives demonstrate potential in various biological activities. One study outlines the synthesis of similar compounds and their preliminary evaluation as antimicrobials, showing promising antibacterial activities (Patel & Dhameliya, 2010).
Anti-Tubercular Activity
A research focusing on derivatives of similar compounds reveals significant anti-tubercular activity against Mycobacterium tuberculosis, alongside their non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).
Anti-Inflammatory Applications
Another study synthesizing related compounds assessed their anti-inflammatory activity, comparing them to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Anticancer Potential
Derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide have been explored for their anticancer activities. A study demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antiviral Activity
Research into spirothiazolidinone derivatives, closely related to the target compound, revealed strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Antimicrobial Properties
Further studies have highlighted the antimicrobial potential of related benzamide derivatives, with one showing significant activities against various bacterial and fungal strains (Patel & Patel, 2015).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSSGORUGLHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

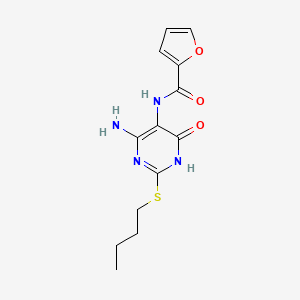
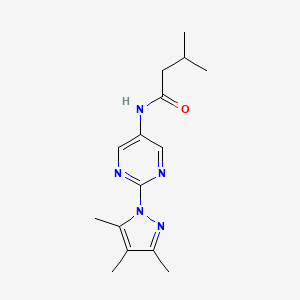
![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)
